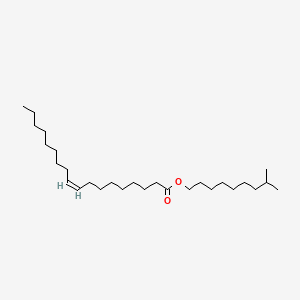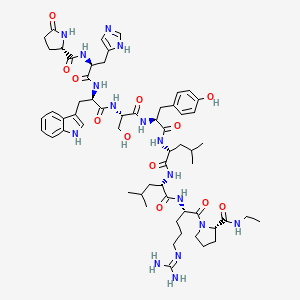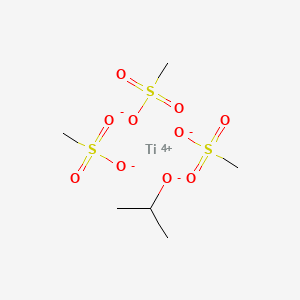![molecular formula C27H22N6Na2O6S B13774519 Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt CAS No. 67893-48-5](/img/structure/B13774519.png)
Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their vivid colors and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-sulfophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,3’-dimethyl-4-aminobiphenyl to form the azo compound. This reaction is typically carried out in an alkaline medium to facilitate the coupling process.
Final Coupling: The resulting azo compound is further coupled with 2-hydroxybenzoic acid under controlled conditions to form the final product.
Neutralization and Isolation: The final product is neutralized with sodium hydroxide to form the disodium salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Diazotization: Using industrial reactors to control temperature and reaction conditions.
Efficient Coupling Reactions: Employing continuous flow reactors to ensure consistent product quality.
Purification: Utilizing filtration, crystallization, and drying techniques to obtain the pure disodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Breakdown products including carboxylic acids and nitro compounds.
Reduction: Amines derived from the cleavage of azo bonds.
Substitution: Nitro or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
Benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt has numerous applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular processes by binding to enzymes and receptors, affecting signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]-: Another azo dye with similar structural features but different substituents.
4-(N-[2,4-Diamino-6-pteridinylmethyl]amino)benzoic acid sodium salt: A related compound used in similar applications but with distinct chemical properties.
Uniqueness
Structural Features: The presence of multiple azo groups and specific substituents makes benzoic acid, 5-[[4’-[(2,4-diamino-5-sulfophenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt unique in its class.
Applications: Its stability and vibrant color make it particularly valuable in industrial dyeing processes and scientific research.
Propriétés
Numéro CAS |
67893-48-5 |
|---|---|
Formule moléculaire |
C27H22N6Na2O6S |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
disodium;2,4-diamino-5-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O6S.2Na/c1-14-9-16(3-6-22(14)31-30-18-5-8-25(34)19(11-18)27(35)36)17-4-7-23(15(2)10-17)32-33-24-13-26(40(37,38)39)21(29)12-20(24)28;;/h3-13,34H,28-29H2,1-2H3,(H,35,36)(H,37,38,39);;/q;2*+1/p-2 |
Clé InChI |
QPZWGYNLLYWYRP-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3N)N)S(=O)(=O)[O-])C)N=NC4=CC(=C(C=C4)[O-])C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)




![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)

![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
